molecular formula C8H8BrFS B6304655 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene CAS No. 1879026-25-1

2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene

Cat. No.: B6304655
CAS No.: 1879026-25-1
M. Wt: 235.12 g/mol
InChI Key: ANHCUNYBRFOBPF-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene is a useful research compound. Its molecular formula is C8H8BrFS and its molecular weight is 235.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.95141 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application of Fluorinated Compounds

Synthetic Methods

Fluorinated compounds, similar to 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene, often play a crucial role in the development of pharmaceuticals and materials due to their unique chemical properties. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl demonstrates how fluorinated intermediates are key in manufacturing non-steroidal anti-inflammatory and analgesic materials. This process, involving cross-coupling reactions, highlights the importance of developing efficient synthetic pathways for fluorinated compounds, which can be challenging due to the handling of toxic and sensitive reagents like methyl nitrite (Qiu, Gu, Zhang, & Xu, 2009).

Applications in Material Science

In material science, the manipulation of fluorinated compounds extends to creating sophisticated materials with specific desired properties. For instance, benzene-based compounds are pivotal in supramolecular chemistry for their ability to form well-ordered structures, such as one-dimensional nanometer-sized rod-like structures stabilized by hydrogen bonding. These structures have applications ranging from nanotechnology and polymer processing to biomedical applications, demonstrating the versatile utility of fluorinated and brominated benzene derivatives in advancing material sciences (Cantekin, de Greef, & Palmans, 2012).

Fluorescent Properties and Sensing Applications

Fluorescent Chemosensors

The study of fluorescent chemosensors based on specific molecular scaffolds highlights the role of such compounds in detecting various analytes, including metal ions and neutral molecules. These chemosensors, designed through the modification of benzene derivatives, showcase the potential of bromo-fluoro-methylated benzene compounds in the development of highly selective and sensitive detection tools for environmental monitoring, healthcare diagnostics, and chemical processing (Roy, 2021).

Analytical and Diagnostic Applications

The analytical applications of these compounds, particularly in the development of new diagnostic methods and tools, are significant. For example, the incorporation of fluorinated benzene derivatives into PET imaging agents for Alzheimer's disease offers a glimpse into how these compounds can be used to enhance the sensitivity and specificity of medical diagnostics (Nordberg, 2007).

Properties

IUPAC Name

3-bromo-1-fluoro-2-methyl-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFS/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHCUNYBRFOBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801227726
Record name Benzene, 2-bromo-4-fluoro-3-methyl-1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879026-25-1
Record name Benzene, 2-bromo-4-fluoro-3-methyl-1-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879026-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-4-fluoro-3-methyl-1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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